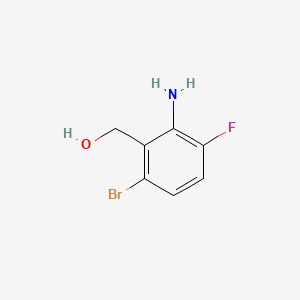

(2-Amino-6-bromo-3-fluorophenyl)methanol

Description

Contextualization of Halogenated Aminophenylmethanols in Chemical Research

Halogenated aminophenylmethanols represent a significant class of compounds in chemical research, particularly within medicinal chemistry and materials science. The incorporation of halogen atoms into organic molecules can profoundly influence their physicochemical properties. nih.govresearchgate.net For instance, halogens can modulate lipophilicity, metabolic stability, and binding affinity to biological targets, making them a common feature in many pharmaceutical agents. nih.govnih.gov The presence of both an amino group and a hydroxyl moiety in aminophenylmethanols offers multiple points for chemical modification, rendering them versatile intermediates in the synthesis of a wide array of compounds.

The strategic placement of halogens on the aminophenylmethanol scaffold can direct reaction pathways and enhance the biological activity of derivative compounds. researchgate.net Researchers have explored various synthetic routes to access these molecules, often involving the reduction of corresponding nitro- or carboxyl-substituted precursors. orgsyn.orgresearchgate.net The resulting halogenated aminophenylmethanols serve as key intermediates in the synthesis of heterocyclic compounds and other complex organic structures. acs.org

Significance of the 2-Amino-6-bromo-3-fluorophenyl Scaffold in Advanced Chemical Synthesis

The 2-Amino-6-bromo-3-fluorophenyl scaffold, the core of (2-Amino-6-bromo-3-fluorophenyl)methanol, is of particular interest in advanced chemical synthesis due to its distinct pattern of substitution. This arrangement of functional groups—an amino group, a bromine atom, and a fluorine atom—offers a rich landscape for selective chemical transformations. The amino group can act as a nucleophile or be converted into a diazonium salt for further reactions. The bromine atom is a versatile handle for cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, allowing for the introduction of a wide range of substituents. The fluorine atom can influence the electronic properties of the aromatic ring and participate in specific interactions within larger molecular assemblies.

The synthetic utility of this scaffold lies in its potential as a precursor to novel heterocyclic systems and other polyfunctionalized aromatic compounds. While specific applications of this compound are not extensively documented in peer-reviewed literature, its availability from commercial suppliers suggests its use as a building block in proprietary research and development, likely within the pharmaceutical and agrochemical industries.

Table 1: Physicochemical Properties of this compound and Related Isomers

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| This compound | 1227958-14-6 | C₇H₇BrFNO | 220.04 |

| (2-Amino-4-bromo-6-fluorophenyl)methanol | 146346294 | C₇H₇BrFNO | 220.04 |

| (3-Amino-5-bromo-2-fluorophenyl)methanol | Not Available | C₇H₇BrFNO | 220.04 |

| (2-Amino-5-bromophenyl)methanol | 20712-12-3 | C₇H₈BrNO | 202.05 |

| (2-Amino-3-fluorophenyl)methanol (B1521435) | 906811-49-2 | C₇H₈FNO | 141.15 |

Data sourced from publicly available chemical supplier databases.

Overview of Research Trajectories for Aromatic Amino-Halogenated Benzyl (B1604629) Alcohols

The research trajectories for aromatic amino-halogenated benzyl alcohols are primarily directed toward their application as versatile intermediates in organic synthesis. One significant area of exploration is their use in the synthesis of quinolines and other nitrogen-containing heterocycles. acs.org For example, 2-aminobenzyl alcohols can undergo annulation reactions with aldehydes to form substituted quinolines, a reaction in which the solvent can play a crucial role in determining the product outcome. acs.org

Furthermore, the development of efficient and selective methods for the synthesis of these building blocks is an ongoing area of research. This includes the reduction of substituted benzoic acids or nitro compounds, as well as the development of novel catalytic systems for their preparation. orgsyn.orgresearchgate.netnih.gov The stereoselective synthesis of chiral amino alcohols is also a key research focus, as these compounds are valuable precursors for asymmetric catalysis and the synthesis of enantiomerically pure pharmaceuticals. researchgate.netnih.gov The investigation into the biological activities of compounds derived from these scaffolds continues to be a driving force in this field, with a particular emphasis on their potential as antimicrobial and anticancer agents.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2-amino-6-bromo-3-fluorophenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrFNO/c8-5-1-2-6(9)7(10)4(5)3-11/h1-2,11H,3,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYFKUDKXPVLTHZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1F)N)CO)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50744301 | |

| Record name | (2-Amino-6-bromo-3-fluorophenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50744301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1227958-14-6 | |

| Record name | (2-Amino-6-bromo-3-fluorophenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50744301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Amino 6 Bromo 3 Fluorophenyl Methanol

Strategic Disconnection Approaches for the (2-Amino-6-bromo-3-fluorophenyl)methanol Framework

The design of a synthetic route for a complex molecule like this compound begins with a retrosynthetic analysis, a process of deconstructing the target molecule into simpler, readily available starting materials. amazonaws.com

Retrosynthetic Analysis Highlighting Key Precursors

A logical retrosynthetic analysis of this compound identifies the carbon-nitrogen (C-N), carbon-bromine (C-Br), and the carbon-carbon bond of the hydroxymethyl group as key points for disconnection.

One plausible retrosynthetic pathway commences with the disconnection of the amino group, which is often introduced late in a synthesis via the reduction of a nitro group. This leads to the precursor (2-bromo-3-fluoro-6-nitrophenyl)methanol. Further disconnection of the hydroxymethyl group, envisioned as arising from the reduction of a corresponding aldehyde or carboxylic acid, simplifies the structure to 2-bromo-3-fluoro-6-nitrobenzaldehyde (B6314438) or 2-bromo-3-fluoro-6-nitrobenzoic acid. The bromination of a fluoronitrobenzoic acid or fluoronitrobenzaldehyde derivative is a potential next disconnection. This leads back to simpler precursors such as 3-fluoro-2-nitrobenzoic acid or even o-fluoroaniline.

An alternative strategy involves disconnecting the C-Br bond first, suggesting a late-stage regioselective bromination of a (2-amino-3-fluorophenyl)methanol (B1521435) intermediate. The synthesis of (2-amino-3-fluorophenyl)methanol itself can be approached from 2-amino-3-fluorobenzoic acid. orgsyn.org

Comparative Evaluation of Starting Materials

The choice of starting material is critical and is influenced by commercial availability, cost, and the efficiency of the subsequent synthetic steps.

| Starting Material | Advantages | Disadvantages |

| o-Fluoroaniline | Inexpensive and readily available. google.com | Requires multiple steps including protection, nitration, bromination, and functional group manipulations, which can lead to lower overall yields. |

| 3-Fluoroaniline (B1664137) | Commercially available. The directing effects of the amino and fluoro groups can be exploited for regioselective bromination. smolecule.combeilstein-journals.org | The synthesis requires careful control of reaction conditions to achieve the desired substitution pattern, particularly the introduction of the hydroxymethyl group at the correct position. |

| 2-Amino-3-fluorobenzoic acid | Provides a scaffold with the amino and fluoro groups correctly positioned. The carboxylic acid group can be a precursor to the hydroxymethyl group. orgsyn.org | May be more expensive than simpler anilines. The bromination step needs to be selective for the position ortho to the amino group. |

Direct and Indirect Functionalization Strategies for Aromatic Halogenation

The introduction of the bromine and fluorine atoms at the desired positions on the aromatic ring is a key challenge in the synthesis of this compound.

Regioselective Bromination and Fluorination Methods

The regioselectivity of electrophilic aromatic substitution is governed by the electronic and steric effects of the substituents already present on the ring. nih.gov In the context of synthesizing the target molecule, the key is to control the position of bromination.

Direct bromination of 3-fluoroaniline with bromine in a solvent like glacial acetic acid has been shown to yield the 4-bromo product (para to the amino group) with high selectivity. smolecule.com However, for the synthesis of this compound, bromination is required at the position ortho to the amino group and meta to the fluorine. This can be challenging due to the strong para-directing effect of the amino group.

One approach to achieve the desired regioselectivity is to use a protected aniline (B41778) derivative. For instance, protecting the amino group of o-fluoroaniline as an acetanilide (B955) can alter the directing effects and allow for selective bromination. google.com Another method involves the use of specific brominating agents and catalysts. Copper(II) bromide in ionic liquids has been reported for the regioselective bromination of anilines, often favoring para-substitution, but reaction conditions can sometimes be tuned to alter selectivity. beilstein-journals.orgresearchgate.net The use of N-bromosuccinimide (NBS) is another common method for aromatic bromination. mdpi.com

Fluorination is typically introduced by using a starting material that already contains the fluorine atom, as direct fluorination of complex aromatic systems can be aggressive and non-selective.

Installation of the Amino Group: Nitration-Reduction Pathways and Alternatives

The most common method for introducing an amino group onto an aromatic ring is through the nitration of the ring followed by the reduction of the resulting nitro group. This two-step process is generally high-yielding and utilizes readily available reagents. For the synthesis of this compound, a plausible route involves the nitration of a suitable bromofluorotoluene or bromofluorobenzoic acid derivative, followed by reduction.

Alternative methods for introducing the amino group include nucleophilic aromatic substitution (SNAr) on a suitably activated aromatic ring or through transition-metal-catalyzed amination reactions. However, for the specific substitution pattern of the target molecule, the nitration-reduction pathway is often more straightforward.

Synthesis of the Hydroxymethyl Moiety

The introduction of the hydroxymethyl group (-CH2OH) can be achieved through various methods. A common strategy is the reduction of a corresponding carboxylic acid or aldehyde. For example, if 2-bromo-3-fluoro-6-aminobenzoic acid is synthesized, the carboxylic acid can be reduced to the alcohol using reducing agents such as lithium aluminum hydride (LiAlH4) or borane (B79455) (BH3).

Direct hydroxymethylation of an activated aromatic ring is also possible. This can be achieved by reacting the aromatic compound with formaldehyde (B43269) in the presence of an acid catalyst. google.com For instance, an appropriately substituted aniline derivative could potentially undergo direct hydroxymethylation, although controlling the regioselectivity can be a significant challenge. Another approach involves the acid-catalyzed hydroxymethylation of an arene substrate with paraformaldehyde, followed by selective oxidation of the intermediate aromatic carbinol if an aldehyde is desired as an intermediate. researchgate.net

Reduction of Carbonyl Precursors (e.g., Aldehyde/Carboxylic Acid Reduction)

A primary and straightforward route to this compound involves the reduction of a corresponding carbonyl compound, such as an aldehyde or a carboxylic acid. This method is favored for its typically high yields and the commercial availability of various reducing agents.

The reduction of 2-amino-6-bromo-3-fluorobenzaldehyde is a common approach. This reaction selectively converts the aldehyde functional group to a primary alcohol without affecting the other substituents on the aromatic ring. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). Sodium borohydride is often preferred due to its milder nature and higher functional group tolerance, making it suitable for molecules with sensitive groups. The reaction is typically carried out in an alcoholic solvent like methanol (B129727) or ethanol (B145695) at room temperature.

Alternatively, the reduction of 2-amino-6-bromo-3-fluorobenzoic acid can be employed. This requires a more potent reducing agent, such as lithium aluminum hydride, or a two-step process involving the conversion of the carboxylic acid to an ester followed by reduction. The direct reduction of carboxylic acids with LiAlH₄ is highly efficient but requires anhydrous conditions and careful handling due to its high reactivity.

Table 1: Comparison of Reducing Agents for Carbonyl Precursor Reduction

| Reducing Agent | Precursor | Typical Solvents | Key Considerations |

|---|---|---|---|

| Sodium Borohydride (NaBH₄) | Aldehyde | Methanol, Ethanol | Milder, more selective, safer to handle. |

Grignard-Type and Barbier-Type Reactions in Benzyl (B1604629) Alcohol Formation

Organometallic reactions, specifically Grignard and Barbier-type reactions, offer an alternative pathway for the formation of substituted benzyl alcohols like this compound. These reactions involve the nucleophilic addition of an organometallic reagent to a carbonyl compound.

In a Grignard-type synthesis, a suitable Grignard reagent would react with formaldehyde or a formaldehyde equivalent. However, the presence of the acidic amino group in the target molecule complicates the direct application of a Grignard reagent, as it would be quenched. Therefore, protection of the amino group is a necessary prerequisite for this approach.

The Barbier reaction, a one-pot synthesis, offers an advantage over the two-step Grignard reaction. In a Barbier-type reaction, the organometallic reagent is generated in situ from an organic halide, a metal (commonly magnesium, zinc, or indium), and an electrophile in a single reaction vessel. This can sometimes circumvent the need for pre-formed, sensitive organometallic reagents. For the synthesis of this compound, this would involve reacting a suitable dihalobenzene derivative with a metal and formaldehyde. The choice of metal is crucial, as it influences the reactivity and selectivity of the reaction.

Multistep Reaction Sequence Optimization

The industrial production and laboratory synthesis of this compound often rely on multistep sequences that require careful optimization to maximize yield and purity while minimizing costs and environmental impact.

Catalytic Systems in Carbon-Carbon Bond Formation (e.g., Palladium-Catalyzed Coupling)

Palladium-catalyzed cross-coupling reactions are instrumental in constructing the carbon skeleton of precursors to this compound. Reactions such as Suzuki, Heck, and Sonogashira couplings allow for the precise formation of carbon-carbon bonds. For instance, a key precursor could be assembled by coupling a di-halogenated aniline derivative with a suitable organoboron compound in a Suzuki reaction. The choice of the palladium catalyst, ligand, and base is critical for achieving high efficiency. For example, catalysts like Pd(PPh₃)₄ or Pd(dppf)Cl₂ are commonly employed. The ligand plays a significant role in stabilizing the palladium center and facilitating the catalytic cycle.

Influence of Solvent Systems and Reaction Conditions on Yield and Selectivity

The solvent system and reaction conditions, including temperature and reaction time, have a profound impact on the outcome of the synthesis. The solubility of reactants, the stability of intermediates, and the rate of reaction are all influenced by the choice of solvent. For instance, in the reduction of the aldehyde precursor with sodium borohydride, protic solvents like methanol or ethanol are ideal as they also serve to protonate the resulting alkoxide. In palladium-catalyzed couplings, a mixture of an organic solvent (e.g., toluene, dioxane) and an aqueous solution of a base (e.g., Na₂CO₃, K₂CO₃) is often used to facilitate both the organic and inorganic components of the reaction.

Optimization studies often involve screening a variety of solvents and temperature profiles to find the conditions that provide the highest yield of the desired product with the fewest byproducts.

Table 2: Impact of Reaction Parameters on Synthesis

| Parameter | Effect on Reaction | Optimization Goal |

|---|---|---|

| Solvent | Influences solubility, reactivity, and stability. | Maximize yield and selectivity. |

| Temperature | Affects reaction rate and byproduct formation. | Achieve a reasonable reaction time with minimal degradation. |

| Catalyst/Ligand | Determines catalytic activity and selectivity. | High turnover number and desired product selectivity. |

Optimization of Reaction Parameters for Industrial Scalability Considerations

Translating a laboratory-scale synthesis to an industrial process requires careful consideration of several factors. These include the cost and availability of raw materials, the safety of the chemical processes, the energy consumption, and the generation of waste. Optimization for industrial scale-up often focuses on replacing expensive or hazardous reagents with cheaper and safer alternatives. For example, while LiAlH₄ is a powerful reducing agent, its use on a large scale is often avoided due to safety concerns and the need for specialized equipment. In such cases, catalytic hydrogenation could be an alternative.

Process parameters are fine-tuned to maximize throughput and minimize batch-to-batch variability. This may involve moving from batch processing to continuous flow chemistry, which can offer better control over reaction conditions and improved safety.

Synthetic Challenges and Solutions in Aminobromofluorophenylmethanol Synthesis

The synthesis of this compound is not without its challenges. The presence of multiple functional groups with different chemical properties requires careful strategic planning to avoid unwanted side reactions.

A primary challenge is the chemoselectivity. The amino group can interfere with certain reactions, such as those involving strong bases or organometallic reagents. A common solution is the use of protecting groups. The amino group can be temporarily converted to a less reactive form, such as an amide or a carbamate, which can be removed at a later stage of the synthesis.

Another challenge is controlling the regioselectivity, particularly in reactions involving the aromatic ring. The directing effects of the existing substituents must be considered when introducing new functional groups. For example, the amino group is an ortho-, para-director, while the halogens are ortho-, para-directing deactivators. The interplay of these electronic effects will influence the position of any electrophilic aromatic substitution.

The purification of the final product can also be a hurdle. The presence of structurally similar impurities can make separation difficult. Techniques such as recrystallization and column chromatography are often employed to achieve the desired purity. The optimization of the reaction conditions to minimize byproduct formation is the most effective strategy to simplify the purification process.

Management of Regioselectivity and Chemoselectivity

The construction of the this compound scaffold necessitates a multi-step approach where regioselectivity and chemoselectivity are paramount. A plausible synthetic pathway commences with a readily available starting material, such as o-fluoroaniline, and proceeds through a series of carefully controlled reactions.

Regioselective Bromination through Amine Protection:

A primary challenge is the regioselective bromination of the aromatic ring. Direct bromination of anilines is often unselective, leading to a mixture of ortho and para isomers. organic-chemistry.orgrsc.org To achieve the desired 2-bromo substitution pattern on a 3-fluoroaniline derivative, protection of the amino group is a crucial first step. A common strategy involves the acylation of the amine, for instance, with acetyl chloride, to form an amide. This protecting group moderates the activating effect of the amine and directs subsequent electrophilic substitution.

A patented method for the synthesis of the key intermediate, 2-bromo-6-fluoroaniline (B133542), from o-fluoroaniline highlights this approach. youtube.com The amino group of o-fluoroaniline is first protected, for example, as an acetamide. This directs the subsequent bromination to the desired position, ortho to the fluorine and meta to the protected amino group, thus avoiding the formation of undesired para-brominated byproducts. youtube.com

Introduction of the Methanol Group via Formylation and Reduction:

With 2-bromo-6-fluoroaniline as the intermediate, the next critical step is the introduction of the hydroxymethyl group at the C2 position. This is typically achieved through a two-step process: formylation followed by reduction.

Ortho-Formylation: The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic compounds. organic-chemistry.orgnrochemistry.comchemistrysteps.comjk-sci.comnumberanalytics.com By treating the protected 2-bromo-6-fluoroaniline with a Vilsmeier reagent, generated in situ from a substituted formamide (B127407) like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3), a formyl group (-CHO) can be introduced. The directing effect of the protected amino group and the existing substituents would guide the formylation to the desired ortho position. Another powerful technique for achieving ortho-substitution is directed ortho-metalation (DoM). wikipedia.orgnih.gov This involves the use of a directing metalation group (DMG), which could be the protected amino group itself. Treatment with a strong base like n-butyllithium would lead to deprotonation at the ortho position, followed by quenching with a formylating agent like DMF to install the aldehyde group. organic-chemistry.orgwikipedia.org

Chemoselective Reduction: The resulting (2-Amino-6-bromo-3-fluorophenyl)carbaldehyde intermediate must then be reduced to the corresponding alcohol. This step requires high chemoselectivity to reduce the aldehyde group without affecting the aryl bromide or the other functional groups on the ring. Sodium borohydride (NaBH4) is a commonly used reducing agent for the selective reduction of aldehydes and ketones in the presence of less reactive functional groups like esters. beilstein-journals.orgnih.gov The reduction of the aldehyde to the primary alcohol can be carried out under mild conditions, for instance, in an alcoholic solvent like methanol or ethanol, to yield the final product, this compound. beilstein-journals.orggoogle.comorgsyn.org

The following table summarizes a potential synthetic sequence and the key selectivity considerations:

| Step | Reaction | Reagents & Conditions | Key Selectivity Challenge | Management Strategy |

| 1 | Amine Protection | Acetyl chloride, triethylamine, in dichloromethane (B109758) at 0-20°C. youtube.com | N/A | Protection of the reactive amino group. |

| 2 | Regioselective Bromination | Brominating agent (e.g., NBS or Br2) in a suitable solvent. | Controlling the position of bromination. | The protected amino group directs bromination to the desired ortho position. youtube.com |

| 3 | Ortho-Formylation | Vilsmeier-Haack (DMF, POCl3) or Directed ortho-metalation (n-BuLi, then DMF). organic-chemistry.orgchemistrysteps.comwikipedia.org | Directing the formyl group to the C2 position. | The directing effect of the protected amine and existing substituents. |

| 4 | Deprotection | Acidic or basic hydrolysis. | N/A | Removal of the protecting group. |

| 5 | Chemoselective Reduction | Sodium borohydride (NaBH4) in methanol or ethanol at room temperature. beilstein-journals.orggoogle.com | Reducing the aldehyde without affecting the aryl bromide. | Use of a mild and selective reducing agent like NaBH4. beilstein-journals.orgnih.gov |

Isolation and Purification Strategies for Complex Intermediates and Final Compound

The isolation and purification of the intermediates and the final product, this compound, are critical to obtaining a compound of high purity. The presence of multiple functional groups (amino, bromo, fluoro, and hydroxyl) imparts specific polarity and reactivity that must be considered during the work-up and purification procedures.

Isolation of Intermediates:

Throughout the synthetic sequence, standard work-up procedures involving liquid-liquid extraction are typically employed to separate the organic products from the reaction mixtures. For instance, after the bromination step, the reaction mixture would be quenched with water, and the organic product extracted with a suitable solvent like ethyl acetate (B1210297) or dichloromethane. The organic layer would then be washed with brine to remove residual water and dried over an anhydrous salt like sodium sulfate (B86663) before the solvent is removed under reduced pressure.

Purification Techniques:

Chromatography: Column chromatography is a powerful technique for separating complex mixtures of organic compounds. For the intermediates and the final product, which are likely to be polar, silica (B1680970) gel chromatography is a common choice. sielc.comnih.gov A gradient of solvents, typically starting with a non-polar solvent like hexane (B92381) and gradually increasing the polarity with a solvent like ethyl acetate, would be used to elute the compounds from the column. nih.gov The progress of the separation can be monitored by thin-layer chromatography (TLC). For more challenging separations, High-Performance Liquid Chromatography (HPLC), particularly reverse-phase HPLC, can be employed. sielc.com

Crystallization: Crystallization is an effective method for purifying solid compounds. nih.govresearchgate.net The crude product is dissolved in a minimal amount of a hot solvent in which it has good solubility and is then allowed to cool slowly. As the solution cools, the solubility of the compound decreases, and it crystallizes out, leaving impurities behind in the solvent. The choice of solvent is crucial and is often determined empirically. For halogenated benzyl alcohols, a variety of organic solvents can be explored for recrystallization. nih.govresearchgate.netyoutube.com The purity of the crystallized product can be assessed by its melting point and spectroscopic analysis. youtube.com

The purification strategy for each step is summarized in the table below:

| Compound Type | Functional Groups | Polarity | Typical Purification Method(s) |

| Protected anilines | Amide, Bromo, Fluoro | Moderately Polar | Column Chromatography (Silica Gel), Crystallization |

| Formylated anilines | Aldehyde, Amine, Bromo, Fluoro | Polar | Column Chromatography (Silica Gel) |

| This compound | Alcohol, Amine, Bromo, Fluoro | Highly Polar | Column Chromatography (Silica Gel), Crystallization, Reverse-Phase HPLC sielc.comnih.gov |

Chemical Reactivity and Transformation Pathways of 2 Amino 6 Bromo 3 Fluorophenyl Methanol

Reactions Involving the Hydroxyl Group

The benzylic alcohol group is a key site for various chemical transformations, including oxidation, esterification, etherification, and nucleophilic substitution.

Oxidation Reactions to Aldehydes and Carboxylic Acids

The primary alcohol functional group of (2-Amino-6-bromo-3-fluorophenyl)methanol can be selectively oxidized to the corresponding aldehyde, (2-Amino-6-bromo-3-fluorophenyl)methanal, or further to the carboxylic acid, 2-Amino-6-bromo-3-fluorobenzoic acid. The choice of oxidizing agent and reaction conditions determines the extent of the oxidation.

For the selective oxidation to the aldehyde, mild oxidizing agents are required to prevent over-oxidation to the carboxylic acid. A notable method for the oxidation of substituted 2-aminobenzyl alcohols involves a copper(I) iodide (CuI) catalyst in the presence of (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) and a base such as 4-(dimethylamino)pyridine (DMAP) under an oxygen atmosphere. nih.gov This system is effective for a range of aminobenzyl alcohols bearing halogen substituents, providing good to excellent yields of the corresponding aldehydes. nih.gov Notably, this method often avoids the formation of over-oxidized carboxylic acid byproducts. nih.gov

Stronger oxidizing agents, such as potassium permanganate (B83412) (KMnO4) or chromic acid (H2CrO4), would be expected to oxidize the primary alcohol directly to the carboxylic acid.

Table 1: Representative Conditions for Oxidation of Substituted Aminobenzyl Alcohols

| Substrate Analogue | Oxidizing System | Product | Yield (%) |

| 2-Aminobenzyl alcohol | CuI/TEMPO/DMAP, O2 | 2-Aminobenzaldehyde (B1207257) | 88 |

| (2-Amino-5-bromophenyl)methanol | CuI/TEMPO/DMAP, O2 | 2-Amino-5-bromobenzaldehyde | 85 |

| (2-Amino-5-chlorophenyl)methanol | CuI/TEMPO/DMAP, O2 | 2-Amino-5-chlorobenzaldehyde | 82 |

Data extrapolated from studies on analogous compounds.

Nucleophilic Substitution Reactions at the Benzylic Carbon

The hydroxyl group of a benzylic alcohol can be converted into a good leaving group, facilitating nucleophilic substitution at the benzylic carbon. This typically involves protonation of the hydroxyl group in the presence of a strong acid, followed by departure as a water molecule to form a benzylic carbocation. This carbocation is stabilized by the adjacent aromatic ring and can then be attacked by a nucleophile.

Alternatively, activating agents can be used to facilitate substitution under milder conditions. For instance, mechanochemical methods using reagents like fluoro-N,N,N′,N′-tetramethylformamidinium hexafluorophosphate (B91526) (TFFH) can activate alcohols for nucleophilic substitution with amines or halide anions. chemrxiv.orgnih.gov This approach is particularly effective for reactive benzylic alcohols. chemrxiv.org

Transformations at the Aromatic Amino Group

The primary aromatic amino group is a versatile functional handle that can be transformed into a wide array of other functionalities, significantly expanding the synthetic utility of this compound.

Diazotization and Sandmeyer-Type Reactions for Halogen Exchange or Other Substitutions

The primary aromatic amine can be converted into a diazonium salt by treatment with nitrous acid (HNO2), which is typically generated in situ from sodium nitrite (B80452) (NaNO2) and a strong acid like hydrochloric or sulfuric acid at low temperatures (0–5 °C). researchgate.netnumberanalytics.com This process is known as diazotization. researchgate.net The resulting diazonium salt, (2-bromo-3-fluoro-6-(hydroxymethyl)phenyl)diazonium chloride, is a highly valuable intermediate.

The diazonium group is an excellent leaving group (N2 gas) and can be displaced by a variety of nucleophiles, often catalyzed by copper(I) salts in what is known as the Sandmeyer reaction. nih.govwikipedia.orgbyjus.com This provides a powerful method for introducing a range of substituents onto the aromatic ring in place of the original amino group.

Table 2: Potential Sandmeyer and Related Reactions

| Reagent | Product Functional Group |

| CuCl | -Cl |

| CuBr | -Br |

| CuCN | -CN |

| KI | -I |

| HBF4, heat | -F (Schiemann reaction) |

| H2O, heat | -OH |

Acylation and Alkylation Reactions of the Amine

The nitrogen atom of the primary amino group is nucleophilic and can readily undergo acylation and alkylation reactions.

Acylation involves the reaction of the amine with an acylating agent such as an acyl chloride or an acid anhydride (B1165640) to form an amide. For example, treatment of this compound with acetyl chloride or acetic anhydride in the presence of a base would yield N-(2-bromo-3-fluoro-6-(hydroxymethyl)phenyl)acetamide. This reaction is often used to protect the amino group during subsequent chemical transformations. A related process is the acetylation of 4-fluoroaniline, which proceeds by treatment with acetic anhydride. google.com

Alkylation of the amino group can be achieved by reaction with alkyl halides. However, the reaction can sometimes be difficult to control, leading to mixtures of mono- and di-alkylated products. Furthermore, unexpected rearrangements have been observed during the alkylation of certain bromoanilines. nih.gov An alternative approach for N-alkylation is the "borrowing hydrogen" methodology, where an alcohol serves as the alkylating agent in the presence of a transition metal catalyst, such as iridium or ruthenium complexes, producing water as the only byproduct. rsc.org

Formation of Imine and Amide Derivatives

The primary amino (-NH₂) and hydroxymethyl (-CH₂OH) groups of this compound are readily converted into a variety of derivatives.

The nucleophilic primary amine can undergo condensation with aldehydes or ketones, typically under acidic catalysis with the removal of water, to form the corresponding imine (Schiff base) derivatives. This reversible reaction is fundamental in dynamic covalent chemistry and for the synthesis of ligands and intermediates.

Furthermore, the amino group can be acylated using acyl chlorides, anhydrides, or carboxylic acids (with coupling agents) to yield stable amide derivatives. Similarly, the primary alcohol can be acylated to form esters . Selective acylation is possible by tuning reaction conditions; for instance, acylation of the more nucleophilic amino group can often be achieved selectively in the presence of the alcohol.

| Reagent Type | Functional Group | Product Class | Typical Conditions |

| Aldehyde/Ketone | Amino | Imine | Acid catalyst (e.g., p-TsOH), Dean-Stark trap |

| Acyl Halide/Anhydride | Amino | Amide | Base (e.g., Pyridine, Et₃N), aprotic solvent |

| Acyl Halide/Anhydride | Alcohol | Ester | Base (e.g., Pyridine, Et₃N), aprotic solvent |

Reactivity of the Aromatic Halogen Substituents (Bromine and Fluorine)

The presence of both bromine and fluorine on the aromatic ring allows for selective functionalization, primarily through metal-catalyzed cross-coupling reactions where the carbon-bromine bond is significantly more reactive than the robust carbon-fluorine bond.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Heck, Sonogashira)

Palladium-catalyzed cross-coupling reactions are powerful tools for C-C bond formation, and for this compound, these reactions are expected to proceed with high selectivity at the C-Br bond. The C-F bond generally remains intact under standard conditions for these reactions. ugr.esmdpi.com

Suzuki-Miyaura Reaction : This reaction couples the aryl bromide with an organoboron reagent, such as an arylboronic acid or ester, in the presence of a palladium catalyst and a base. ugr.esnih.govnih.gov This method is widely used to form biaryl structures. The reaction is tolerant of many functional groups, though the acidic protons of the amine and alcohol may require the use of a suitable base like K₂CO₃ or K₃PO₄. nih.gov

Heck Reaction : The Heck reaction involves the coupling of the aryl bromide with an alkene in the presence of a palladium catalyst and a base to form a new substituted alkene. This provides a direct method for vinylation of the aromatic ring.

Sonogashira Reaction : This coupling of the aryl bromide with a terminal alkyne is catalyzed by both palladium and a copper(I) co-catalyst, typically in the presence of an amine base like triethylamine. soton.ac.ukscirp.orgresearchgate.netscirp.org This reaction is a highly reliable method for the synthesis of arylalkynes.

The following table outlines the expected selective transformations via these coupling methods.

| Reaction Name | Coupling Partner | Expected Product Type |

| Suzuki-Miyaura | Arylboronic Acid (Ar-B(OH)₂) | (2-Amino-6-aryl-3-fluorophenyl)methanol |

| Heck | Alkene (R-CH=CH₂) | (2-Amino-6-alkenyl-3-fluorophenyl)methanol |

| Sonogashira | Terminal Alkyne (R-C≡CH) | (2-Amino-6-alkynyl-3-fluorophenyl)methanol |

Nucleophilic Aromatic Substitution with Fluorine (SₙAr)

Nucleophilic aromatic substitution (SₙAr) typically requires a strong electron-withdrawing group positioned ortho or para to a good leaving group. In this compound, the fluorine atom is a potential leaving group. However, the ring is substituted with an electron-donating amino group and a weakly deactivating bromo group, making it not highly activated for SₙAr. While aryl fluorides can undergo SₙAr, the reaction generally requires harsh conditions (high temperature, strong nucleophile) unless the ring is strongly electron-deficient. Therefore, SₙAr at the C-F position is considered a less favorable pathway compared to the cross-coupling at the C-Br bond.

Halogen-Metal Exchange Reactions and Subsequent Electrophilic Quenching

Halogen-metal exchange offers an alternative route to functionalize the aryl halide position. This reaction typically involves treating the aryl bromide with a strong organometallic base, such as an alkyllithium (e.g., n-BuLi or t-BuLi), at low temperatures. The greater reactivity of the C-Br bond compared to the C-F bond allows for selective exchange at the bromine position, generating a reactive aryllithium intermediate.

A key consideration is the presence of the acidic amine (-NH₂) and alcohol (-OH) protons, which would be deprotonated by the organolithium reagent. This necessitates the use of at least two additional equivalents of the alkyllithium base or prior protection of these groups. The resulting lithiated species is a potent nucleophile and can be "quenched" by reacting it with a wide range of electrophiles (E⁺), such as aldehydes, ketones, carbon dioxide, or alkyl halides, to install a new substituent at the original site of the bromine atom.

Cyclization and Ring-Forming Reactions Utilizing the Functional Handles

The ortho relationship between the primary amino group and the benzylic alcohol functionality makes this compound an excellent precursor for constructing fused heterocyclic systems.

Formation of Fused Heterocyclic Systems

This substrate is ideally suited for synthesizing substituted quinazolines and related heterocycles, which are important scaffolds in medicinal chemistry. nih.govnih.gov A common and powerful strategy involves the condensation of the 2-aminobenzyl alcohol moiety with a carbonyl compound or its equivalent.

For example, reaction with an aldehyde or ketone can lead to the formation of a 1,2,3,4-tetrahydroquinazoline . This transformation can be catalyzed by an acid and involves the initial formation of an imine from the aniline (B41778), followed by intramolecular cyclization of the benzylic alcohol onto the iminium ion. The resulting tetrahydroquinazoline (B156257) can often be oxidized in a subsequent step to the fully aromatic quinazoline (B50416) if desired. Such cyclization reactions highlight the utility of this compound in diversity-oriented synthesis of complex molecules.

Intramolecular Reactions Leading to Novel Cyclic Scaffolds

The strategic positioning of the amino and methanol (B129727) functionalities on the phenyl ring of this compound facilitates a variety of intramolecular cyclization reactions, providing pathways to diverse and novel cyclic scaffolds. These transformations are often promoted by the inherent reactivity of the molecule, where the amino group can act as an internal nucleophile and the hydroxymethyl group can be converted into an electrophilic center, or vice versa. The presence of the bromine and fluorine atoms can also influence the reactivity of the aromatic ring and participate in certain cyclization strategies.

While specific literature detailing the intramolecular reactions of this compound is not extensively available, the reactivity of the core 2-aminobenzyl alcohol structure is well-documented, allowing for the extrapolation of potential transformation pathways. researchgate.net

One of the most direct and plausible intramolecular transformations involves the condensation of the amino and alcohol groups to form a six-membered heterocyclic ring. This type of reaction is fundamental in the synthesis of 1,3-benzoxazines. The general mechanism for such a transformation typically involves the reaction of a 2-aminobenzyl alcohol with an aldehyde or ketone. In the absence of an external carbonyl compound, self-condensation or reaction with a formaldehyde (B43269) equivalent could potentially lead to the formation of a dimer or a more complex oligomeric structure. However, the fundamental cyclization relies on the nucleophilic attack of the amine onto an electrophilic carbon derived from the hydroxymethyl group.

Furthermore, the 2-aminobenzyl alcohol moiety is a key building block in the synthesis of quinolines and other fused N-heterocycles. researchgate.net These syntheses often involve reaction with a suitable coupling partner that provides the additional carbon atoms necessary to complete the heterocyclic ring. For instance, a reaction with a 1,3-dicarbonyl compound, in what is a variation of the Friedländer annulation, could lead to the formation of a substituted quinoline (B57606). In such a pathway, the amino group of this compound would react with one of the carbonyl groups of the dicarbonyl compound, followed by an intramolecular cyclization and dehydration to form the quinoline ring system. The bromo and fluoro substituents would remain on the benzo ring of the resulting quinoline, offering sites for further functionalization.

The presence of the bromine atom on the aromatic ring opens up the possibility of transition-metal-catalyzed intramolecular cyclization reactions. For example, palladium-catalyzed cross-coupling reactions are a powerful tool for the formation of C-N and C-O bonds. If the hydroxymethyl group were to be converted into a suitable nucleophile (e.g., an alkoxide) or the amino group were to be part of a tethered nucleophile, an intramolecular Buchwald-Hartwig or Ullmann-type reaction could be envisioned to form a five- or six-membered ring.

The following table outlines potential intramolecular cyclization reactions of this compound, based on established methodologies for analogous structures.

| Reaction Type | Potential Reagents/Conditions | Resulting Cyclic Scaffold |

| Benzoxazine Formation | Formaldehyde or other aldehyde/ketone, acid or base catalysis | Dihydro-1,3-benzoxazine derivative |

| Quinoline Synthesis (Friedländer Annulation) | 1,3-Dicarbonyl compound (e.g., ethyl acetoacetate), acid or base catalysis | Substituted quinoline |

| Palladium-Catalyzed Cyclization | Pd catalyst, ligand, base (for C-N or C-O bond formation) | Fused N- or O-heterocycle |

It is important to note that the electronic effects of the fluorine and bromine substituents would play a significant role in these hypothetical reactions. The electron-withdrawing nature of these halogens would decrease the nucleophilicity of the amino group and the aromatic ring, potentially requiring more forcing reaction conditions compared to unsubstituted 2-aminobenzyl alcohol.

Role As a Building Block and Precursor in Complex Chemical Architectures

Utilization of (2-Amino-6-bromo-3-fluorophenyl)methanol in Multistep Organic Syntheses

Design and Synthesis of Polyaromatic Systems Incorporating the this compound Moiety

The synthesis of polycyclic aromatic hydrocarbons (PAHs) often relies on methods like Suzuki and Heck coupling reactions, where aryl halides are key starting materials. rsc.orgmdpi.comthieme-connect.de The bromo substituent on this compound makes it a suitable candidate for such transformations, theoretically allowing for the extension of the aromatic system. Brominated B1-polycyclic aromatic hydrocarbons, for example, have been used to synthesize donor-acceptor materials. ed.ac.uknih.gov Despite this potential, there are no specific examples in the literature of this particular compound being used to create polyaromatic systems.

Development of Novel Heterocyclic Scaffolds for Chemical Research

The amino and hydroxymethyl groups in ortho-position on the phenyl ring are characteristic of precursors for various heterocyclic systems. For example, 2-aminobenzylamines can react with aldehydes to form quinazolines. organic-chemistry.org The Friedländer synthesis, which produces quinolines from 2-aminobenzaldehydes and ketones, is another relevant reaction class. wikipedia.org The Pictet-Spengler reaction, leading to tetrahydro-β-carbolines, is also a possibility with tryptamine (B22526) derivatives. nsf.govnih.gov While these are well-established methods for synthesizing heterocycles from similar structural motifs, their application using this compound has not been documented in available research. The synthesis of benzodiazepines and other related seven-membered rings often starts from o-phenylenediamines, which could potentially be derived from the target compound. nih.gov

Exploration of this compound as a Ligand Precursor in Coordination Chemistry

The amino and hydroxymethyl groups, and potentially the fluorine atom, could act as coordination sites for metal ions, making this compound a candidate for designing chelating ligands.

Synthesis of Chelating Ligands from the Parent Compound

Schiff base ligands, formed by the condensation of an amine with a carbonyl compound, are a common class of chelating agents. nih.govscience.govrsc.org Theoretically, the amino group of this compound could be reacted with various aldehydes or ketones to form Schiff base ligands. However, no studies have been found that report the synthesis of such ligands from this specific starting material.

Coordination with Transition Metals and Characterization of Complexes

The coordination of Schiff base ligands with transition metals often leads to complexes with interesting electronic and catalytic properties. nih.govzealjournals.comnih.gov The characterization of such complexes typically involves techniques like X-ray crystallography, spectroscopy (IR, UV-Vis), and magnetic susceptibility measurements. While the synthesis and characterization of numerous transition metal complexes with various Schiff base ligands are extensively reported, none of these studies utilize ligands derived from this compound.

Advanced Characterization and Structural Elucidation Methodologies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment (e.g., 2D-NMR, NOESY, COSY, HSQC, HMBC)

In a typical ¹H NMR spectrum, one would expect to observe distinct signals for the aromatic protons, the methylene (B1212753) (-CH₂-) protons of the methanol (B129727) group, and the amine (-NH₂) protons. The chemical shifts of the aromatic protons would be influenced by the presence of the amino, bromo, and fluoro substituents. The multiplicity of these signals, determined by spin-spin coupling, would reveal the substitution pattern on the aromatic ring. For instance, the coupling between the fluorine atom and adjacent protons (¹⁹F-¹H coupling) would result in characteristic splitting patterns.

Two-dimensional (2D) NMR techniques are essential for unambiguous assignments.

Correlation Spectroscopy (COSY) would establish the connectivity between adjacent protons, helping to trace the proton network within the molecule.

Heteronuclear Single Quantum Coherence (HSQC) spectroscopy correlates directly bonded proton and carbon atoms, allowing for the assignment of each carbon signal based on its attached proton.

Nuclear Overhauser Effect Spectroscopy (NOESY) would reveal through-space interactions between protons, providing insights into the spatial arrangement and conformation of the molecule.

The presence of the fluorine atom also allows for ¹⁹F NMR spectroscopy, which can provide additional structural confirmation and information about the electronic environment of the fluorine substituent.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for (2-Amino-6-bromo-3-fluorophenyl)methanol

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Notes |

| Aromatic CH | 6.5 - 7.5 | 110 - 140 | Shifts are influenced by the electronic effects of the substituents (amino, bromo, fluoro). |

| -CH₂OH | 4.5 - 5.0 | 60 - 70 | The chemical shift is characteristic of a benzylic alcohol. |

| -NH₂ | 3.5 - 5.5 | N/A | Broad signal, chemical shift can vary with solvent and concentration. |

| -OH (of methanol) | Variable | N/A | Broad signal, often exchanges with solvent protons. |

| C-NH₂ | N/A | 140 - 150 | Quaternary carbon, identified by HMBC. |

| C-Br | N/A | 110 - 125 | Quaternary carbon, identified by HMBC. |

| C-F | N/A | 150 - 165 (with C-F coupling) | Quaternary carbon, identified by HMBC and shows a large coupling constant with ¹⁹F. |

| C-CH₂OH | N/A | 130 - 145 | Quaternary carbon, identified by HMBC. |

Note: The predicted chemical shift values are estimates and can vary based on the solvent and other experimental conditions.

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and Raman Analysis for Functional Group Identification and Molecular Vibrations

Fourier Transform Infrared (FT-IR) and Raman spectroscopy are powerful techniques for identifying the functional groups present in this compound by probing their characteristic vibrational modes.

The FT-IR spectrum would be expected to show distinct absorption bands corresponding to the various functional groups. The N-H stretching vibrations of the primary amine group would typically appear as two bands in the region of 3300-3500 cm⁻¹. The O-H stretching vibration of the methanol group would be observed as a broad band around 3200-3600 cm⁻¹, with its broadness indicative of hydrogen bonding. C-H stretching vibrations of the aromatic ring and the methylene group would be found in the 2850-3100 cm⁻¹ region.

The fingerprint region (below 1600 cm⁻¹) would contain a wealth of information. The N-H bending vibration would likely be observed around 1600 cm⁻¹. Aromatic C=C stretching vibrations would appear in the 1450-1600 cm⁻¹ range. The C-O stretching of the primary alcohol would be expected in the 1000-1050 cm⁻¹ region. The C-F and C-Br stretching vibrations would be found at lower wavenumbers, typically in the 1000-1200 cm⁻¹ and 500-700 cm⁻¹ regions, respectively.

Raman spectroscopy, being particularly sensitive to non-polar bonds, would complement the FT-IR data. The aromatic C=C stretching vibrations would give strong Raman signals. The C-Br stretching vibration would also be expected to be Raman active.

Table 2: Expected FT-IR and Raman Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity (FT-IR / Raman) |

| -NH₂ | N-H Stretch | 3300 - 3500 | Medium / Medium |

| -OH | O-H Stretch | 3200 - 3600 | Broad, Strong / Weak |

| Aromatic C-H | C-H Stretch | 3000 - 3100 | Medium / Strong |

| -CH₂- | C-H Stretch | 2850 - 2960 | Medium / Medium |

| -NH₂ | N-H Bend | 1590 - 1650 | Medium / Weak |

| Aromatic C=C | C=C Stretch | 1450 - 1600 | Strong / Strong |

| -CH₂- | CH₂ Scissoring | 1400 - 1450 | Medium / Medium |

| C-F | C-F Stretch | 1000 - 1200 | Strong / Weak |

| C-O | C-O Stretch | 1000 - 1050 | Strong / Weak |

| C-Br | C-Br Stretch | 500 - 700 | Strong / Strong |

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is crucial for determining the exact mass of this compound, which in turn allows for the unambiguous confirmation of its elemental composition. The calculated exact mass of the compound (C₇H₇BrFNO) is 220.9719 g/mol . HRMS can measure this mass with high accuracy (typically to within 5 ppm), providing strong evidence for the molecular formula.

In addition to exact mass determination, mass spectrometry provides valuable structural information through the analysis of fragmentation patterns. Upon ionization, the molecular ion ([M]⁺˙) can undergo fragmentation, and the masses of the resulting fragment ions can be used to deduce the structure of the original molecule. For this compound, characteristic fragmentation pathways would likely involve the loss of the hydroxyl group (-OH), the entire hydroxymethyl group (-CH₂OH), or the bromine atom. The presence of bromine would be readily identifiable from the characteristic isotopic pattern of the molecular ion and bromine-containing fragments, with two peaks of nearly equal intensity separated by two mass units (⁷⁹Br and ⁸¹Br).

Table 3: Predicted HRMS Data and Major Fragment Ions for this compound

| Ion | Calculated m/z | Description |

| [C₇H₇⁷⁹BrFNO]⁺˙ | 220.9719 | Molecular Ion (with ⁷⁹Br) |

| [C₇H₇⁸¹BrFNO]⁺˙ | 222.9698 | Molecular Ion (with ⁸¹Br) |

| [M - OH]⁺ | 203.9668 | Loss of hydroxyl radical |

| [M - CH₂OH]⁺ | 190.9562 | Loss of hydroxymethyl radical |

| [M - Br]⁺ | 141.0536 | Loss of bromine radical |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Studies

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and the extent of conjugation. Aromatic compounds like this compound are expected to exhibit characteristic UV absorption bands.

The phenyl ring, being a chromophore, will give rise to π → π* transitions. The presence of the amino group, an auxochrome, is expected to cause a bathochromic (red) shift of the absorption maxima to longer wavelengths and an increase in the molar absorptivity (hyperchromic effect) compared to unsubstituted benzene. The electronic transitions are also influenced by the bromo and fluoro substituents. The UV-Vis spectrum would likely show one or more strong absorption bands in the 200-400 nm range. The position and intensity of these bands can be sensitive to the solvent polarity.

Table 4: Predicted UV-Vis Absorption Maxima for this compound

| Transition | Predicted λ_max (nm) | Solvent |

| π → π | 240 - 260 | Methanol or Ethanol (B145695) |

| π → π | 280 - 320 | Methanol or Ethanol |

Note: The predicted values are estimates. Actual values can vary based on solvent and pH.

Single Crystal X-ray Diffraction (SC-XRD) for Solid-State Molecular Conformation and Crystal Packing Analysis

Single Crystal X-ray Diffraction (SC-XRD) is the most powerful technique for determining the precise three-dimensional molecular structure of a compound in the solid state. If suitable single crystals of this compound can be grown, SC-XRD analysis would provide a wealth of information, including:

Unambiguous confirmation of the molecular structure , including the substitution pattern on the aromatic ring.

Precise bond lengths and bond angles , which can provide insights into the electronic effects of the substituents.

The conformation of the molecule in the solid state, including the torsion angles that define the orientation of the hydroxymethyl and amino groups relative to the phenyl ring.

The crystal packing arrangement , revealing intermolecular interactions such as hydrogen bonding (e.g., involving the amino and hydroxyl groups) and halogen bonding (involving the bromine atom), which govern the supramolecular architecture.

While specific crystallographic data for this compound is not publicly available, a successful SC-XRD study would yield a Crystallographic Information File (CIF), containing all the atomic coordinates and cell parameters.

Advanced Chromatographic Methods for Purity Assessment and Reaction Monitoring (e.g., HPLC-DAD, GC-MS, LC-MS)

Advanced chromatographic techniques are essential for assessing the purity of this compound and for monitoring the progress of reactions in which it is involved.

High-Performance Liquid Chromatography with a Diode-Array Detector (HPLC-DAD) is a widely used method for purity analysis. A suitable reversed-phase HPLC method would separate the target compound from any starting materials, byproducts, or degradation products. The DAD provides UV-Vis spectra of the eluting peaks, which can help in their identification and confirm the purity of the main peak. The retention time is a characteristic property of the compound under specific chromatographic conditions.

Gas Chromatography-Mass Spectrometry (GC-MS) can be used if the compound is sufficiently volatile and thermally stable, or after derivatization. GC provides high-resolution separation, and the coupled mass spectrometer provides mass information for peak identification.

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the detection capabilities of mass spectrometry. This is a particularly powerful technique for analyzing complex reaction mixtures and for confirming the identity of the product.

Table 5: Typical Chromatographic Conditions for Analysis of this compound

| Technique | Column | Mobile Phase / Carrier Gas | Detection |

| HPLC-DAD | C18 reversed-phase (e.g., 4.6 x 150 mm, 5 µm) | Gradient of water and acetonitrile (B52724) or methanol (with or without acid/base modifier) | Diode-Array Detector (monitoring at relevant wavelengths) |

| GC-MS | Capillary column with a non-polar or medium-polarity stationary phase (e.g., DB-5ms) | Helium | Mass Spectrometer (Electron Ionization) |

| LC-MS | C18 reversed-phase (e.g., 2.1 x 50 mm, 1.8 µm) | Gradient of water and acetonitrile or methanol with a volatile modifier (e.g., formic acid) | Mass Spectrometer (Electrospray Ionization) |

Computational Chemistry and Theoretical Investigations of 2 Amino 6 Bromo 3 Fluorophenyl Methanol

Quantum Chemical Calculations for Optimized Geometries and Electronic Structure

Theoretical investigations using quantum chemical calculations are essential for understanding the three-dimensional arrangement of atoms in a molecule and its electronic properties.

Density Functional Theory (DFT) Studies of Molecular Conformation and Stability

Density Functional Theory (DFT) is a powerful computational method used to predict the most stable conformation (the lowest energy arrangement of atoms) of a molecule. For (2-Amino-6-bromo-3-fluorophenyl)methanol, a DFT study would involve optimizing the geometry of the molecule to find its global minimum on the potential energy surface. This would provide precise information on bond lengths, bond angles, and dihedral angles. The relative energies of different conformers, such as those arising from the rotation of the aminomethyl group, could also be calculated to determine their respective stabilities. However, no specific studies detailing these calculations for this molecule are currently available.

Basis Set Selection and Computational Parameters

The accuracy of DFT calculations is highly dependent on the choice of the basis set and the computational parameters used. A typical approach for a molecule like this compound would likely involve a basis set such as 6-311++G(d,p), which provides a good balance between accuracy and computational cost. This basis set includes diffuse functions (++) to accurately describe the behavior of electrons far from the nucleus and polarization functions (d,p) to account for the non-spherical nature of electron distribution in molecules. The choice of the functional, such as B3LYP, is also a critical parameter that influences the outcome of the calculations. Without published research, the specific parameters that would be most appropriate for this molecule have not been determined.

Frontier Molecular Orbital (HOMO-LUMO) Analysis and Reactivity Prediction

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's chemical reactivity.

Electron Donation and Acceptance Properties

The energy of the HOMO is related to a molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. A low HOMO-LUMO energy gap generally implies higher chemical reactivity. For this compound, the HOMO would likely be localized on the electron-rich amino group and the phenyl ring, while the LUMO might be distributed over the aromatic system and influenced by the electron-withdrawing bromine and fluorine atoms. Specific energy values for the HOMO, LUMO, and the energy gap are not available in the literature.

Prediction of Reaction Sites

The distribution of the HOMO and LUMO can be used to predict the most likely sites for electrophilic and nucleophilic attack. Regions of the molecule with a high HOMO density are susceptible to attack by electrophiles, while regions with a high LUMO density are prone to attack by nucleophiles. Without the calculated orbital distributions, a precise prediction of the reactive sites on this compound cannot be made.

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a visual tool used to understand the charge distribution within a molecule and to predict its intermolecular interactions. The MEP surface maps the electrostatic potential onto the electron density surface, with different colors representing different potential values. Typically, red indicates regions of negative potential (electron-rich), blue indicates regions of positive potential (electron-poor), and green represents neutral regions.

For this compound, it is expected that the region around the lone pair of the nitrogen atom in the amino group and the oxygen atom in the methanol (B129727) group would exhibit a negative electrostatic potential, making them likely sites for hydrogen bonding interactions. The hydrogen atoms of the amino and hydroxyl groups would show a positive potential. However, without a specific MEP analysis, the exact potential values and the detailed topography of the MEP surface for this molecule remain unknown.

Mapping of Electrostatic Interactions and Charge Distribution

The mapping of electrostatic potential (MEP) is a crucial computational technique used to visualize the charge distribution of a molecule and predict its reactive sites for electrophilic and nucleophilic attack. The MEP surface illustrates the electrostatic potential at different points on the electron density surface. For this compound, the MEP map would be characterized by distinct regions of positive, negative, and neutral potential.

The regions of negative potential, typically colored red, are associated with high electron density and are prone to electrophilic attack. In this molecule, these would be concentrated around the electronegative fluorine, bromine, and oxygen atoms, as well as the nitrogen atom of the amino group due to its lone pair of electrons. The areas of positive potential, shown in blue, indicate electron-deficient regions and are susceptible to nucleophilic attack. These would likely be found around the hydrogen atoms, particularly those of the amino and hydroxyl groups. The aromatic ring itself would exhibit a complex distribution of charge due to the competing electron-donating effects of the amino and hydroxyl groups and the electron-withdrawing effects of the halogen substituents.

Prediction of Intermolecular Interactions

The understanding of intermolecular interactions is fundamental to predicting the macroscopic properties of a compound, such as its crystal packing, boiling point, and solubility. Theoretical calculations can predict the types and strengths of these interactions. For this compound, several key intermolecular interactions are expected:

Hydrogen Bonding: The presence of both hydrogen bond donors (-NH2, -OH) and acceptors (F, Br, N, O) suggests that hydrogen bonding will be a dominant intermolecular force. The amino group can act as a hydrogen bond donor, while the fluorine, bromine, and the nitrogen and oxygen atoms can act as acceptors. The hydroxyl group is also a potent hydrogen bond donor and acceptor.

Halogen Bonding: The bromine atom, and to a lesser extent the fluorine atom, can participate in halogen bonding, where the halogen atom acts as an electrophilic species interacting with a nucleophile.

π-π Stacking: The aromatic ring can engage in π-π stacking interactions with neighboring molecules, contributing to the stability of the crystal lattice.

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Charge Delocalization

Natural Bond Orbital (NBO) analysis is a powerful theoretical method that provides a detailed description of the bonding and electronic structure within a molecule. faccts.dewisc.edu It translates the complex, delocalized molecular orbitals into localized, chemically intuitive Lewis-like structures, including lone pairs and bond orbitals. faccts.dewisc.edu For this compound, NBO analysis would provide quantitative insights into several key intramolecular features.

The following table illustrates a hypothetical NBO analysis for the most significant donor-acceptor interactions in this compound, based on typical values observed in similar substituted aromatic compounds.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

| LP (1) N | π* (C1-C6) | 5.8 |

| LP (1) O | σ* (C2-H) | 2.1 |

| LP (2) Br | σ* (C1-C2) | 1.5 |

| LP (3) F | σ* (C4-C5) | 0.9 |

| E(2) represents the stabilization energy of the hyperconjugative interaction. |

Spectroscopic Property Simulations (e.g., IR, Raman, NMR Chemical Shifts)

Computational chemistry provides a robust framework for the simulation of various spectroscopic properties, which can be invaluable for the interpretation of experimental data. Theoretical calculations, often employing Density Functional Theory (DFT), can predict the vibrational (IR and Raman) and nuclear magnetic resonance (NMR) spectra of this compound. researchgate.net

The simulated IR and Raman spectra are based on the calculation of the molecule's vibrational frequencies. Each calculated frequency corresponds to a specific vibrational mode, such as the stretching or bending of bonds. By comparing the calculated spectrum with the experimental one, a detailed assignment of the observed spectral bands to specific molecular motions can be achieved. For this compound, characteristic vibrational frequencies would be expected for the O-H, N-H, C-F, C-Br, and C-O stretching and bending modes, as well as the vibrations of the aromatic ring.

Similarly, NMR chemical shifts can be calculated for the various nuclei in the molecule (¹H, ¹³C, ¹⁵N, ¹⁹F). These calculations provide theoretical chemical shift values that can be compared with experimental NMR data to aid in the structural elucidation of the compound. The calculated chemical shifts are highly sensitive to the electronic environment of each nucleus, making them a powerful tool for confirming the molecular structure.

Non-Linear Optical (NLO) Properties Theoretical Evaluation

Molecules with large non-linear optical (NLO) properties are of significant interest for applications in optoelectronics and photonics. researchgate.net Theoretical calculations can be used to predict the NLO response of a molecule, providing a means to screen for promising candidates before undertaking synthetic efforts. researchgate.net The NLO properties of this compound can be evaluated by calculating its dipole moment, polarizability, and first-order hyperpolarizability. researchgate.net

First-Order Hyperpolarizability Assessment

The first-order hyperpolarizability (β) is a key indicator of a molecule's second-order NLO activity. researchgate.net Molecules with large β values are sought after for applications such as frequency doubling of laser light. The magnitude of β is strongly influenced by the presence of electron-donating and electron-withdrawing groups connected by a π-conjugated system. In this compound, the amino and hydroxyl groups act as electron donors, while the bromo and fluoro groups are electron-withdrawing. This "push-pull" electronic configuration across the aromatic ring is a well-known strategy for enhancing the NLO response. Theoretical calculations of β would provide a quantitative measure of the NLO potential of this compound.

Below is a hypothetical table of calculated NLO properties for this compound, with urea (B33335) included as a common reference standard for comparison. The values are illustrative and based on what might be expected for a molecule with this substitution pattern.

| Property | This compound (a.u.) | Urea (a.u.) |

| Dipole Moment (μ) | 3.5 | 1.4 |

| Mean Polarizability (α) | 120 | 25 |

| First-Order Hyperpolarizability (β) | 250 | 30 |

| (a.u. = atomic units) |

Analogue Synthesis and Structure Reactivity Relationship Studies

Systematic Structural Modifications of the (2-Amino-6-bromo-3-fluorophenyl)methanol Core

The synthesis of analogues of this compound is typically achieved by selecting appropriately substituted precursors, such as anthranilic acid derivatives, and applying established reduction methods. google.com This approach allows for the introduction of a wide variety of substituents on the aromatic ring.

The halogenation pattern on the phenyl ring is a key area of structural modification. Analogues can be synthesized by starting with precursors containing different halogens (e.g., chlorine, iodine) or by altering the position of the existing fluorine and bromine atoms. Synthetic routes often involve the reduction of corresponding halogenated anthranilic acids or their esters using reagents like sodium borohydride (B1222165) in combination with sulfuric acid or zinc chloride. google.com

Furthermore, advanced techniques in organic synthesis could potentially allow for the post-synthesis modification of the halogen pattern. For instance, the "halogen dance" reaction, a base-induced migration of a halogen atom on an aromatic ring, represents a strategy for accessing isomers that might be difficult to synthesize directly. researchgate.net Such reactions are typically driven by the formation of a more stable arylmetal intermediate. researchgate.net

Table 1: Plausible Analogues with Varied Halogenation

| Compound Name | Modification from Core Structure |

|---|---|

| (2-Amino-6-chloro-3-fluorophenyl)methanol | Bromine at C6 replaced with Chlorine |

| (2-Amino-3-bromo-6-fluorophenyl)methanol | Positions of Bromine and Fluorine swapped |

| (2-Amino-6-bromo-4-fluorophenyl)methanol | Fluorine moved from C3 to C4 |

The amino (-NH₂) and hydroxyl (-OH) groups are primary sites for chemical modification, enabling the synthesis of a diverse range of derivatives.

Hydroxyl Group Modification : The benzylic alcohol functionality can be readily oxidized under mild conditions to the corresponding aldehyde, (2-amino-6-bromo-3-fluorophenyl)formaldehyde, using systems like copper(I) iodide/TEMPO under an oxygen atmosphere. nih.gov This transformation is significant as 2-aminobenzaldehydes are key intermediates in various heterocyclic syntheses. The hydroxyl group is also a poor leaving group in nucleophilic substitution reactions. youtube.com To enhance its reactivity, it can be converted into a good leaving group, such as a tosylate (by reacting with tosyl chloride) or a halide (using reagents like SOCl₂ or PBr₃). youtube.comyoutube.com This activation allows for the substitution of the hydroxyl moiety with a wide array of other functional groups.

Amino Group Modification : The primary amino group can undergo standard transformations such as N-alkylation or N-acylation. For example, transition metal-catalyzed N-alkylation using other alcohols as alkylating agents is a common strategy. rsc.org Additionally, the amino group can be protected, for instance as a Boc-carbamate, to prevent its interference in reactions targeting other parts of the molecule. mdpi.com

The synthesis of constitutional isomers of this compound is achieved by utilizing appropriately substituted starting materials. For instance, the synthesis of (3-Amino-2-bromo-6-fluorophenyl)methanol would begin with a 3-amino-2-bromo-6-fluorobenzoic acid derivative, followed by reduction of the carboxylic acid function. The accessibility of a wide range of substituted anthranilic acids allows for the systematic preparation of a library of isomers, each with a unique substitution pattern on the aromatic ring. google.comgoogle.com

Impact of Structural Variations on Chemical Reactivity Profiles

The class of compounds known as 2-aminobenzyl alcohols are highly valuable precursors in the synthesis of nitrogen-containing heterocycles, such as quinolines and quinazolines, which are prevalent scaffolds in medicinal chemistry. researchgate.netorganic-chemistry.org The primary reactive pathway involves the initial oxidation of the benzylic alcohol to an aldehyde in situ. This is often accomplished through a metal-catalyzed process known as acceptorless dehydrogenative coupling (ADC) or a "borrowing hydrogen" strategy, which avoids the use of stoichiometric oxidants and produces water as the only byproduct. rsc.orgresearchgate.netnih.gov

Once the 2-aminobenzaldehyde (B1207257) intermediate is formed, it can undergo a variety of condensation and cyclization reactions. For example:

Quinazoline (B50416) Synthesis : Reaction with nitriles, catalyzed by manganese or iridium complexes, leads to the formation of 2-substituted quinazolines. organic-chemistry.orgacs.org The reaction also proceeds with primary amides. nih.gov

Quinoline (B57606) Synthesis : Dehydrogenative condensation with other alcohols or ketones can yield substituted quinolines. rsc.orgresearchgate.net

The substituents on the aromatic ring of the 2-aminobenzyl alcohol core have a notable impact on these transformations. Halogen substituents, such as the bromine and fluorine in the parent compound, are generally well-tolerated in these catalytic cycles. acs.org However, their electronic and steric properties can influence reaction rates and yields. For instance, in one study on quinazoline synthesis, while most chloro-substituted 2-aminobenzyl alcohols reacted efficiently, the use of 4-fluorobenzonitrile (B33359) as a coupling partner resulted in a surprisingly low yield, indicating a complex interplay of electronic factors. acs.org

Table 2: Heterocyclic Scaffolds from 2-Aminobenzyl Alcohol Derivatives

| Reactant Partner | Resulting Heterocycle | Catalyst Type (Example) |

|---|---|---|

| Nitriles | 2-Substituted Quinazolines | Mn, Ir organic-chemistry.orgacs.org |

| Primary Amides | 2-Substituted Quinazolines | Mn, Fe nih.gov |

| Ketones / Alcohols | 2-Substituted Quinolines | Ag, Co, Ru rsc.orgresearchgate.net |

| Aldehydes | 2-Substituted Quinolines | Ag researchgate.net |

Correlation between Substituent Electronic Effects and Reaction Outcomes

The reactivity of the this compound core is governed by the electronic effects of its substituents. These effects determine the electron density of the aromatic ring and the nucleophilicity of the amino group, thereby influencing the rates and pathways of chemical reactions.

Activating Group : The amino group (-NH₂) at the C2 position is a powerful activating group. Through its positive mesomeric (+M) or resonance effect, it donates electron density to the aromatic ring, particularly at the ortho and para positions. This enhances the ring's nucleophilicity.

Hydroxymethyl Group : The -CH₂OH group at C1 is weakly deactivating.

Conformational Analysis of this compound and its Derivatives

The three-dimensional structure and preferred conformation of this compound are dictated by a complex balance of steric hindrance and non-covalent intramolecular interactions, particularly hydrogen bonds. Studies on related ortho-substituted benzyl (B1604629) alcohols provide significant insight into the likely conformational landscape. nih.govrsc.org

The presence of substituents ortho to the hydroxymethyl group (bromine at C6) and the amino group (fluorine at C3 relative to the C2-NH₂) imposes significant steric constraints. The bulky bromine atom at C6 will sterically clash with the -CH₂OH group, restricting its rotation.

Simultaneously, several intramolecular hydrogen bonds are possible, which play a critical role in stabilizing specific conformations:

OH···F : An interaction between the hydroxyl proton and the ortho-fluorine atom.